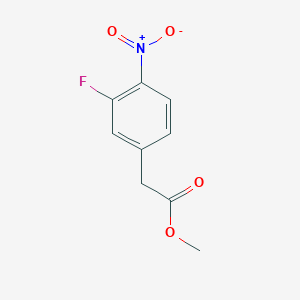

Methyl 2-(3-fluoro-4-nitrophenyl)acetate

Description

Properties

IUPAC Name |

methyl 2-(3-fluoro-4-nitrophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO4/c1-15-9(12)5-6-2-3-8(11(13)14)7(10)4-6/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUUXLCCTIXFRER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3-fluoro-4-nitrophenyl)acetate can be synthesized through several methods. One common route involves the esterification of 3-fluoro-4-nitrophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-fluoro-4-nitrophenyl)acetate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Hydrolysis: Sodium hydroxide or hydrochloric acid, water, heat.

Major Products

Reduction: 2-(3-fluoro-4-aminophenyl)acetic acid.

Substitution: Various substituted phenylacetic acid derivatives.

Hydrolysis: 3-fluoro-4-nitrophenylacetic acid.

Scientific Research Applications

Synthesis and Derivatives

Methyl 2-(3-fluoro-4-nitrophenyl)acetate can be synthesized through various methods, often involving the reaction of 3-fluoro-4-nitroaniline with acetic anhydride or methyl acetate under controlled conditions. The synthesis of this compound is crucial as it provides a pathway for creating derivatives that can exhibit enhanced biological activities.

Case Study: Antitubercular Activity

A notable study investigated a series of derivatives based on the 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide scaffold, which includes this compound. These compounds were evaluated for their antitubercular activities against Mycobacterium tuberculosis. The most potent derivative exhibited an MIC (Minimum Inhibitory Concentration) value of 4 μg/mL against rifampicin-resistant strains, indicating a promising avenue for developing new antitubercular agents .

Biological Applications

- Antimicrobial Activity : The nitro group in this compound contributes to its potential antimicrobial properties. Compounds containing similar structures have shown effectiveness against various bacterial strains, making them candidates for further pharmacological studies.

- Anti-inflammatory Properties : Some derivatives of this compound have been linked to anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). For instance, certain analogs demonstrate significant activity against inflammatory pathways, suggesting their utility in treating conditions such as arthritis .

- Fluorinated Compounds in Medicinal Chemistry : The incorporation of fluorine into organic molecules can enhance their metabolic stability and bioavailability. This compound serves as a valuable building block for synthesizing fluorinated pharmaceuticals, which are increasingly prevalent in modern drug design .

Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of methyl 2-(3-fluoro-4-nitrophenyl)acetate depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformation to yield desired products. In biological systems, its effects are determined by the nature of the functional groups present and their interactions with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Fluoro-Nitrophenyl Acetates

The position of fluorine and nitro substituents on the phenyl ring significantly influences reactivity and applications. Key examples include:

Key Findings :

- Electronic Effects : The 4-nitro group (para to the acetate in the target compound) is a strong electron-withdrawing group, enhancing electrophilic reactivity compared to meta-nitro analogs .

- Steric Hindrance: Ortho-substituted nitro groups (e.g., 2-NO₂) reduce accessibility to the aromatic ring in reactions like nucleophilic substitution .

Functional Group Variations

Carboxylic Acid Analogues

Replacing the methyl ester with a carboxylic acid group alters solubility and reactivity:

- 2-(3-Fluoro-4-nitrophenyl)acetic acid (CAS 163395-24-2): The free carboxylic acid form has increased polarity, making it more water-soluble but less suitable for lipid-mediated cellular uptake compared to the ester .

Extended Carbon Chain Derivatives

- 3-(4-Fluoro-3-nitrophenyl)propanoic acid (CAS 160877-40-7): The additional methylene group increases molecular weight (199.14 g/mol) and may enhance binding affinity in biological systems due to extended van der Waals interactions .

Substituent-Type Variations

Trifluoromethyl vs. Nitro Substitutents

- Methyl 2-(4-trifluoromethylphenyl)acetate: The trifluoromethyl group (-CF₃) is less electron-withdrawing than -NO₂, reducing electrophilicity but improving metabolic stability in drug design .

Methoxy vs. Nitro Groups

- Methyl 2-(4-methoxy-3-nitrophenyl)acetate (CAS 34837-88-2): The methoxy group (-OCH₃) is electron-donating, counteracting the nitro group’s electron-withdrawing effects and altering reaction pathways in aromatic substitutions .

Biological Activity

Methyl 2-(3-fluoro-4-nitrophenyl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and antitumor properties, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula : C9H8FNO5

- Molecular Weight : Approximately 229.16 g/mol

- Functional Groups : Nitro group (-NO2) and fluoro group (-F) on the aromatic ring, which enhance its biological interactions.

The presence of these substituents significantly influences its reactivity and biological activity, making it a candidate for further pharmacological exploration.

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit potent antimicrobial properties, particularly against Mycobacterium tuberculosis.

Case Studies

- Antitubercular Activity :

- A study synthesized derivatives of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide, finding that several compounds had minimal inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL against M. tuberculosis H37Rv. The most potent derivative showed an MIC of 4 μg/mL , indicating significant potential for treating tuberculosis .

- Mechanism of Action :

- The mechanism involves interference with essential biochemical pathways in bacteria, likely mediated by the nitro and fluoro groups enhancing binding affinity to target molecules .

Antitumor Activity

This compound has also been investigated for its anticancer properties.

Research Findings

- In vitro studies have shown that derivatives with similar structures can inhibit the growth of various cancer cell lines. For instance, compounds derived from similar scaffolds exhibited IC50 values less than that of standard drugs like doxorubicin .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of electron-withdrawing groups (like nitro and fluoro) is crucial for enhancing cytotoxicity against tumor cells. This suggests that modifications to the compound's structure could lead to improved antitumor efficacy .

Summary of Biological Activities

| Activity Type | MIC/IC50 Values | Target Organisms/Cells | Notes |

|---|---|---|---|

| Antitubercular | 4 - 64 μg/mL | Mycobacterium tuberculosis H37Rv | Potent activity observed in several derivatives |

| Antitumor | < standard drugs | Various cancer cell lines | Significant cytotoxic effects noted |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-(3-fluoro-4-nitrophenyl)acetate, and how do their yields compare?

- Methodological Answer : Two primary methods are documented:

Nitration of Methyl 3-Fluorophenylacetate : Direct nitration using concentrated HNO₃/H₂SO₄ at 0–5°C yields ~65–70% product. However, regioselectivity challenges arise due to competing para/ortho nitration .

Esterification of Pre-Nitrated Precursors : Starting with 3-fluoro-4-nitrobenzyl alcohol, esterification with methyl chloroacetate in the presence of DMAP (4-dimethylaminopyridine) achieves ~80% yield but requires rigorous anhydrous conditions .

- Key Considerations : Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3 v/v) to resolve intermediates.

Q. How can researchers optimize purification of this compound to minimize nitro-group degradation?

- Methodological Answer :

- Column Chromatography : Use silica gel with a gradient elution (hexane → ethyl acetate/hexane 1:4) to separate nitro-containing byproducts.

- Low-Temperature Crystallization : Recrystallize from ethanol/water (4:1) at −20°C to avoid thermal decomposition of the nitro group .

Advanced Research Questions

Q. How do electronic effects of the fluorine and nitro substituents influence the compound’s reactivity in nucleophilic acyl substitution?

- Methodological Answer :

- Computational Analysis : DFT calculations (B3LYP/6-31G*) show the nitro group withdraws electron density (σₚ = +0.78), activating the ester carbonyl toward nucleophilic attack. The meta-fluoro substituent induces minor steric hindrance but stabilizes intermediates via inductive effects .

- Experimental Validation : Compare reaction rates with non-fluorinated analogs (e.g., Methyl 2-(4-nitrophenyl)acetate) using kinetic studies (UV-Vis monitoring at 270 nm) .

Q. What strategies resolve contradictions in NMR data interpretation caused by fluorine and nitro group coupling?

- Methodological Answer :

- ¹⁹F NMR : Resolves splitting patterns obscured in ¹H NMR. For example, the fluorine at C3 couples with aromatic protons (J = 8–10 Hz), while the nitro group deshields adjacent protons, shifting signals downfield (δ 8.2–8.5 ppm) .

- 2D NMR (HSQC, HMBC) : Assigns ambiguous peaks by correlating ¹H-¹³C couplings. The ester methyl group (δ 3.7 ppm) shows HMBC correlation with the carbonyl carbon (δ 170 ppm) .

Q. How does the crystal packing of this compound affect its solid-state stability?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Reveals intermolecular C−H···O interactions between the nitro group and ester oxygen (d = 2.8 Å), stabilizing the lattice. Fluorine participates in weak C−F···π interactions (3.1 Å), reducing molecular mobility .

- Thermogravimetric Analysis (TGA) : Decomposition onset at 185°C correlates with disruption of these interactions .

Experimental Design & Data Analysis

Q. What analytical techniques are critical for quantifying trace impurities in this compound?

- Methodological Answer :

- HPLC-MS : Use a C18 column (MeCN/H₂O + 0.1% formic acid) to separate nitrophenol byproducts (retention time ~6.2 min; m/z 154 [M−H]⁻).

- GC-FID : Detects residual solvents (e.g., ethyl acetate, hexane) with detection limits <10 ppm .

Q. How can researchers mitigate conflicting solubility data reported in polar vs. nonpolar solvents?

- Methodological Answer :

- Solubility Parameter Analysis : Calculate Hansen parameters (δD = 18.5 MPa¹/², δP = 9.2 MPa¹/²) to predict compatibility. The compound dissolves best in dichloromethane (δ = 20.3 MPa¹/²) but precipitates in hexane (δ = 14.9 MPa¹/²) .

- Contradiction Source : Discrepancies arise from variations in crystallinity (amorphous vs. crystalline batches) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.